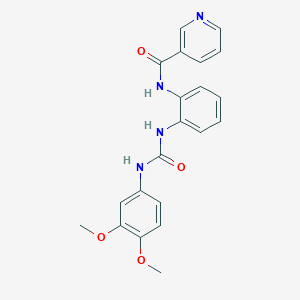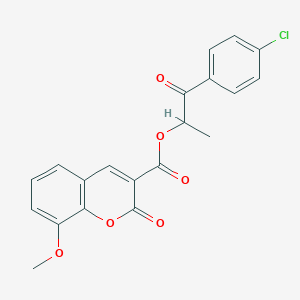![molecular formula C14H16N2O B3014029 N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797892-65-9](/img/structure/B3014029.png)
N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a compound that belongs to the family of tropane alkaloids.
Méthodes De Préparation
The synthesis of N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to optimize yield and purity .
Analyse Des Réactions Chimiques
N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of various bioactive molecules. In biology, it is studied for its potential as a neurotransmitter re-uptake inhibitor, which could have implications for the treatment of neurological disorders . In medicine, its unique structure and biological activity make it a candidate for drug development .
Mécanisme D'action
The mechanism of action of N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with molecular targets such as monoamine neurotransmitter transporters. By inhibiting the re-uptake of neurotransmitters like dopamine, serotonin, and noradrenaline, it can modulate synaptic transmission and potentially alleviate symptoms of neurological disorders .
Comparaison Avec Des Composés Similaires
N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other tropane alkaloids such as scopolamine and atropine, which also interact with neurotransmitter systems but have different pharmacological profiles .
Propriétés
IUPAC Name |
N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(15-11-5-2-1-3-6-11)16-12-7-4-8-13(16)10-9-12/h1-7,12-13H,8-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFPDMWMHVCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)


![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)

![2-amino-N-(sec-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)
![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)


![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)


![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)
